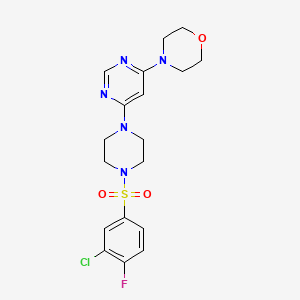
4-(6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, a morpholine ring, and a sulfonyl group attached to a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups would likely result in a highly polar molecule with potential for multiple points of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups would likely make it soluble in polar solvents .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
The structural motif present in the compound has been explored for its potential as a neuroprotective and anti-neuroinflammatory agent . This application is particularly relevant in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The pyrimidine derivatives, to which our compound is related, have shown promising results in inhibiting processes that lead to neuronal death.
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production, and its overproduction can lead to skin pigmentation disorders and neurodegenerative diseases like Parkinson’s disease . The 3-Chloro-4-fluorophenyl group, which is part of the compound’s structure, has been identified as beneficial for inhibiting tyrosinase activity. This makes the compound a candidate for pharmaceutical and cosmetic applications aimed at controlling melanin levels.
Antiproliferative Activities
Compounds with the 3-Chloro-4-fluorophenyl moiety have been studied for their antiproliferative efficacy, particularly against cancer cell lines . The ability to inhibit cell proliferation is crucial in the development of anticancer therapies, and the compound could be a valuable addition to this research field.
Molecular Modelling and Docking Studies
The compound’s intricate structure makes it suitable for molecular modelling and docking studies . These studies can predict how the compound interacts with various biological targets, which is essential for drug design and discovery processes.
Synthetic Intermediate for Pharmacologically Active Compounds
The compound can serve as a synthetic intermediate in the preparation of pharmacologically active compounds . Its structural features allow for the incorporation into diverse chemotypes, which can lead to the discovery of new therapeutic agents.
Biological Potential of Indole Derivatives
Although not directly related to indole, the compound’s structural complexity and potential biological activity draw parallels with indole derivatives, which are known for their wide range of biological activities . This suggests that the compound could be explored for similar activities, such as antiviral, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
properties
IUPAC Name |
4-[6-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN5O3S/c19-15-11-14(1-2-16(15)20)29(26,27)25-5-3-23(4-6-25)17-12-18(22-13-21-17)24-7-9-28-10-8-24/h1-2,11-13H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHXZSDAMDMXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)methyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B2596941.png)
![(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2596943.png)
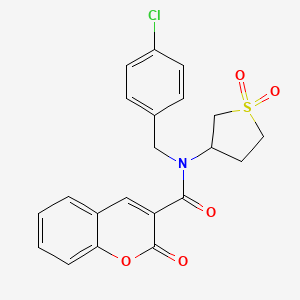
![N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2596945.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2596948.png)
![N-(2-furylmethyl)-3-{5-[(4-methylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2596949.png)
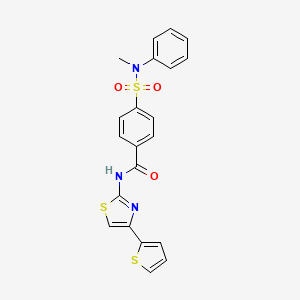
![N-[2-Methyl-5-(2-oxoimidazolidin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2596955.png)
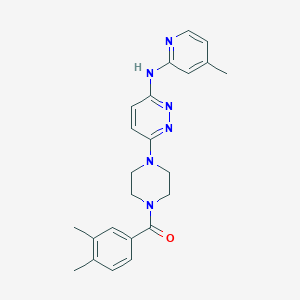
![benzofuran-2-yl((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2596960.png)
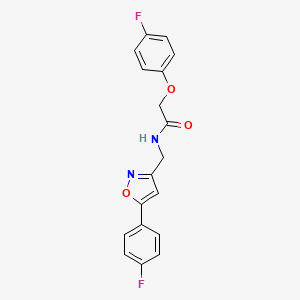
![8-(2-ethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2596963.png)
![N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2596964.png)